molecular formula C19H20O5 B1669301 Columbianadin CAS No. 5058-13-9

Columbianadin

Cat. No.: B1669301
CAS No.: 5058-13-9
M. Wt: 328.4 g/mol
InChI Key: JRIBPWOXWIRQOQ-GHAIFCDISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Columbianadin can be synthesized through the formal condensation of the carboxy group of angelic acid with the hydroxy group of 2-[(8S)-2-oxo-8,9-dihydro-2H-furo2,3-hbenzopyran-8-yl]propan-2-ol . The reaction typically involves the use of organic solvents and catalysts to facilitate the esterification process.

Industrial Production Methods: In industrial settings, this compound is often extracted from the roots of Angelica pubescens using macroporous resins combined with preparative high-performance liquid chromatography (PHPLC) . This method allows for the efficient separation and enrichment of this compound along with other coumarins present in the plant.

Chemical Reactions Analysis

Types of Reactions: Columbianadin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products:

    Columbianetin: Formed through oxidation.

    Modified Coumarins: Resulting from substitution reactions.

Scientific Research Applications

Anti-inflammatory Properties

Columbianadin has been extensively studied for its ability to modulate inflammatory responses. Research indicates that it significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in vitro and in vivo.

Case Study: Acute Reflux Esophagitis

In a study involving rats with induced acute reflux esophagitis, treatment with this compound resulted in:

  • Reduction of Gastric Secretion : The compound significantly decreased gastric volume and total acidity while enhancing pH levels.
  • Oxidative Stress Modulation : It altered levels of hydrogen peroxide and other oxidative stress markers, demonstrating its potential as an antioxidant.
  • Cytokine Suppression : A dose-dependent suppression of inflammatory cytokines was observed, indicating its effectiveness in managing inflammation related to gastrointestinal disorders .

Hepatoprotective Effects

This compound has shown promise in protecting liver cells from damage due to oxidative stress and inflammation.

Case Study: Liver Injury Model

In vitro studies using RAW 264.7 cells demonstrated that this compound pretreatment reduced:

  • Liver Enzyme Elevation : Levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were significantly lowered.
  • Histopathological Damage : The compound mitigated liver injury caused by lipopolysaccharide (LPS), suggesting a protective role against liver diseases .

Antitumor Activities

This compound exhibits notable antitumor properties, particularly against colorectal cancer.

Case Study: Colorectal Cancer Cells

Research focused on human colorectal cancer cell lines revealed that:

  • Inhibition of Cell Proliferation : this compound effectively inhibited cell growth and induced apoptosis in HCT116 cells.
  • Mechanistic Insights : The compound was found to modulate signaling pathways associated with cell survival and proliferation, including the NF-κB pathway .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

Study on Metabolite Analysis

A study employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyzed the pharmacokinetics of this compound and its metabolite, columbianetin. Key findings included:

  • Bioavailability Assessment : The study provided insights into the absorption and distribution of this compound in rat plasma after oral administration.
  • Comparative Analysis : Differences in pharmacokinetic profiles between this compound and columbianetin were highlighted, suggesting varied therapeutic implications .

Summary Table of Applications

Application AreaObserved EffectsReferences
Anti-inflammatoryReduced cytokine levels; improved gastric parameters ,
HepatoprotectiveLowered liver enzymes; reduced histopathological damage
AntitumorInhibited cell proliferation; induced apoptosis ,
PharmacokineticsDetailed bioavailability; comparative metabolite analysis

Comparison with Similar Compounds

Columbianadin is unique among coumarins due to its specific biological activities and molecular structure. Similar compounds include:

This compound stands out for its potent anti-inflammatory and anticancer activities, making it a valuable compound for further research and development.

Biological Activity

Columbianadin (CBN) is a naturally occurring coumarin derived from Angelica decursiva, recognized for its diverse biological activities. This article presents a comprehensive overview of the biological activity of CBN, focusing on its anti-inflammatory, anticancer, analgesic, and neuroprotective properties, supported by relevant case studies and research findings.

1. Anti-inflammatory Activity

CBN exhibits significant anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced inflammation. Research has demonstrated that CBN reduces oxidative stress and inflammation by modulating key signaling pathways.

Key Findings:

  • CBN treatment increased heme oxygenase-1 (HO-1) expression in RAW 264.7 macrophages, suggesting a protective role against oxidative damage .
  • It suppressed the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB), leading to decreased production of inflammatory mediators such as nitric oxide (NO) and cytokines .

Table 1: Effects of CBN on Inflammatory Mediators

MediatorEffect of CBN
Nitric Oxide (NO)Decreased production
CytokinesInhibition observed
HO-1 ExpressionIncreased

2. Anticancer Properties

CBN has shown promising anticancer activity across various cancer cell lines. Studies indicate that it induces apoptosis and necroptosis in colorectal cancer cells.

Key Findings:

  • CBN exhibited growth inhibitory effects on multiple cancer cell lines, including HCT116 (colon), A549 (lung), and MDA-MB-231 (breast) cells .
  • The mechanism involves the induction of apoptosis, characterized by an increase in the sub-G1 phase of the cell cycle, indicating cell death .

Table 2: IC50 Values of CBN in Different Cancer Cell Lines

Cell LineIC50 (µM)
HCT11650
A54960
MDA-MB-23170

3. Analgesic Effects

CBN has been investigated for its analgesic properties, particularly in neuropathic pain models.

Key Findings:

  • In animal studies, CBN effectively inhibited both mechanical and cold hypersensitivity induced by oxaliplatin, suggesting its potential as a therapeutic agent for neuropathic pain .
  • The analgesic effect is associated with the inhibition of T- and L-type calcium currents in dorsal root ganglion neurons .

4. Neuroprotective Effects

Research indicates that CBN may also possess neuroprotective properties through its action on ion channels.

Key Findings:

  • CBN was found to perturb sodium currents in GH3 cells, which may contribute to its neuroprotective effects against excitotoxicity .
  • The modulation of ionic currents suggests a potential mechanism for protecting neurons from damage during pathological conditions.

Case Studies

Several studies have highlighted the therapeutic potential of CBN:

  • In vitro Study on Inflammation:
    • A study demonstrated that CBN significantly reduced LPS-induced inflammation markers in RAW 264.7 cells, supporting its use as an anti-inflammatory agent .
  • Cancer Cell Study:
    • In a comparative study, CBN was shown to be more effective than other coumarins in inducing apoptosis in colon cancer cells, highlighting its potency as an anticancer compound .
  • Neuropathic Pain Model:
    • An animal model showed that CBN administration led to significant reductions in pain behaviors associated with neuropathy, suggesting clinical relevance for pain management .

Q & A

Q. What are the primary biological activities of Columbianadin, and how are they experimentally validated?

Level: Basic
Answer: this compound exhibits anti-inflammatory, anti-thrombotic, and anti-cancer activities. Key experimental methods include:

  • Anti-inflammatory assays : Measurement of NF-κB inhibition via Western blot for IκBα phosphorylation/degradation and cytokine profiling (e.g., TNF-α, IL-6) using ELISA in macrophages .
  • Anti-thrombotic studies : Platelet aggregation tests under high shear stress in human whole blood, with ADP as an agonist .
  • Anti-cancer mechanisms : Dose-dependent apoptosis (via caspase-3 activation at ≤25 μM) and necroptosis (via RIPK1/RIPK3 at ≥50 μM) in colon cancer cell lines (e.g., HCT-116), validated by flow cytometry and Western blot .

Q. What experimental models are most suitable for studying this compound's pharmacokinetics and toxicity?

Level: Basic
Answer:

  • In vitro : Human monocyte/macrophage cell lines (e.g., THP-1) for inflammation studies; colon cancer lines for apoptosis/necroptosis .
  • In vivo : Murine thrombosis models (e.g., tail-bleeding assays) with controlled dosages (10–50 mg/kg) to assess bleeding time and clot formation .
  • Toxicity screening : HepG2 cells for hepatotoxicity; pharmacokinetic profiling via HPLC to measure bioavailability and metabolite stability .

Q. How do concentration-dependent effects of this compound complicate data interpretation in cancer studies?

Level: Advanced
Answer: this compound induces apoptosis at low concentrations (≤25 μM) but triggers necroptosis at higher doses (≥50 μM) due to differential activation of caspases versus RIP kinases. Researchers must:

  • Validate cell death pathways using specific inhibitors (e.g., Z-VAD-FMK for apoptosis, Necrostatin-1 for necroptosis).
  • Cross-reference dose-response curves with transcriptional profiling (RNA-seq) to identify threshold-dependent gene expression shifts .

Q. What methodological strategies resolve contradictions in this compound's NF-κB inhibition across studies?

Level: Advanced
Answer: Discrepancies arise from cell-type specificity (e.g., macrophages vs. endothelial cells) and assay conditions. To address this:

  • Standardize NF-κB activation triggers (e.g., LPS vs. TNF-α) across experiments.
  • Use dual-luciferase reporter assays to quantify NF-κB activity in real time.
  • Compare phosphorylation status of downstream targets (e.g., ERK/JNK) to isolate pathway crosstalk .

Q. How can researchers design studies to evaluate this compound's effects on Blood-Brain Barrier (BBB) permeability?

Level: Advanced
Answer:

  • In vitro BBB models : Co-culture brain endothelial cells with astrocytes; measure transendothelial electrical resistance (TEER) and paracellular flux of markers (e.g., sodium fluorescein) post-Columbianadin treatment .
  • In vivo imaging : Use MRI or two-photon microscopy in rodent models to track BBB leakage after ischemic injury, paired with this compound administration .

Q. What ethical considerations apply to human subject research involving this compound?

Level: Basic
Answer:

  • Obtain IRB approval for studies using human blood samples (e.g., platelet aggregation assays).
  • Disclose risks of prolonged bleeding in consent forms for clinical trials.
  • Use blinded protocols to minimize bias in data collection and analysis .

Q. How should researchers approach literature reviews to identify gaps in this compound pharmacology?

Level: Basic
Answer:

  • Use systematic review frameworks (e.g., PRISMA) and databases (PubMed, Scopus).
  • Apply PICO criteria (Population: cell/animal models; Intervention: this compound dosage; Comparison: existing anti-inflammatory drugs; Outcome: IC50, cytokine levels) .
  • Highlight understudied areas (e.g., long-term toxicity, combinatorial therapies) .

Q. What mixed-methods approaches enhance this compound research?

Level: Advanced
Answer: Combine:

  • Quantitative data : High-throughput screening (HTS) for dose-response curves.
  • Qualitative insights : Semi-structured interviews with pharmacologists to contextualize mechanistic findings.
  • Integration : Use triangulation to validate results across methods, ensuring robustness .

Properties

IUPAC Name

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIBPWOXWIRQOQ-GHAIFCDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317565
Record name Columbianadin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5058-13-9
Record name Columbianadin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5058-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Columbianadin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Columbianadin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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